Mitra Gholami,
Ahmad Jonidi-Jafari,
Mahdi Farzadkia,
Ali Esrafili,
Kazem Godini,
Mehdi Shirzad-Siboni
PMID: 34102467
DOI:
10.1016/j.jenvman.2021.112962
Abstract
In this study, bentazon herbicide was degraded photocatalytically by copper doped zinc oxide nanorods fabricated by using a facile co-precipitation method. The crystal structure, morphology, surface composition, functional groups on the surface and valence state of the nanorods were investigated by XRD, SEM-EDX, FTIR, and XPS material characterization techniques. Environmental parameters including solution pH, catalyst dose, bentazon concentration, purging gases, H
O
content, organic compound type and reusability affecting the rate of photocatalytic degradation of bentazon were evaluated. Under the optimal conditions, [Bentazon]
= 20 mg L
, Cu-ZnO loading = 0.5 g L
, H
O
= 2 mM, pH = 7 and in the presence of oxygen gas, 100% of the herbicide was removed within 60 min. By raising bentazon concentration (10-50 mg L
), k
decreased to values between 0.14 and 0.006 min
and the calculated electrical energy per order (E
) increased from 38.16 to 727.27 (kWh m
), respectively. The degradation removal of the herbicide using the UV/Cu-ZnO method (98.28%) was higher than that of the UV/ZnO method (32.14%) process. Interestingly, the photocatalytic performances in the first and fifth reuse cycles during catalyst recyclability tests were found to be similar. Generally, the efficacy of the method in the decomposition of bentazon in drinking water (78.95%) and actual sewage (46.77%) declined because of the presence of other anions due to their role as a scavenger of photogenerated reactive species. Intermediate products in the photocatalytic degradation of bentazon identified by gas chromatography/mass spectrometry (GC/MS) analysis were 2-amino-N-isopropyl-benzamide, 2-amino-benzoic acid, N-isopropyl-2-nitro-benzamide, and acids such as pentenedioic acid, oxalic acid and propenoic acid. Furthermore, the main mechanism for the photocatalytic removal of bentazon was determined to be via attack by hydroxyl radicals (
OH). The results of toxicity in the photocatalytic removal of bentazon by D. magna showed LC
and toxicity unit (TU) 48 h equal to 46.10 and 9.56 vol percent.
Manuel García-Vara,
Kaidi Hu,
Cristina Postigo,
Lluc Olmo,
Gloria Caminal,
Montserrat Sarrà,
Miren López de Alda
PMID: 33243640
DOI:
10.1016/j.jhazmat.2020.124476
Abstract
Bentazone, an herbicide widely applied in rice and cereal crops, is widespread in the aquatic environment. This study evaluated the capacity of Trametes versicolor to remove bentazone from water. The fungus was able to completely remove bentazone after three days at Erlenmeyer-scale incubation. Both laccase and cytochrome P450 enzymatic systems were involved in bentazone degradation. A total of 19 transformation products (TPs) were identified to be formed during the process. The reactions involved in their formation included hydroxylations, oxidations, methylations, N-nitrosation, and dimerization. A laccase mediated radical mechanism was proposed for TP formation. In light of the results obtained at the Erlenmeyer scale, a trickle-bed reactor with T. versicolor immobilized on pine wood chips was set up to evaluate its stability during bentazone removal under non-sterile conditions. After 30 days of sequencing batch operation, an average bentazone removal of 48% was obtained, with a considerable contribution of adsorption onto the lignocellulosic support material. Bacterial contamination, which is the bottleneck in the implementation of fungal bioreactors, was successfully addressed by this particular system according to its maintained performance. This research is a pioneering step forward to the implementation of fungal bioremediation on a real scale.
María F Silva Barni,
Lucila I Doumic,
Raúl A Procaccini,
María A Ayude,
Hernán E Romeo
PMID: 32883479
DOI:
10.1016/j.jenvman.2020.110403
Abstract
In this study, we prepared Ti
O
porous electrodes with continuous layered structures characterized by different layer-to-layer distance (from 2 to 10 μm) but the same total void fraction (88-90%), to modulate the electrodes' permeability and the volumetric electrochemical surface area (from 90 to 840 cm
cm
). These platforms were evaluated as anodes in the electro-oxidation (EO) of bentazon in a three-electrode cell under galvanostatic conditions, operated both in traditional batch (TB) or batch recycle flow-through (BRFT) modes. The performance was significantly enhanced when the liquid was recirculated through the lamellar structure of the electrodes. In BRFT mode, the electrode interlayer gap was found to be a key factor to control the bentazon and total organic carbon (TOC) conversions. For the best conditions evaluated (BRFT, 10 μm-interlayered Ti
O
electrodes with a volumetric surface area of 90 cm
cm
), the effect of the applied current (1 or 3 mA) and liquid flow rate (10, 12 or 14 mL. min
) was investigated. Specific energy consumption (SEC) values were estimated to reveal the performance of each of the EO treatments from an energetic point of view. The use of 10 μm-interlayered Ti
O
electrodes at 1 mA in BRFT mode at a flow rate of 14 mL min
showed the best results, yielding 85% bentazon removal, 57% mineralization and SEC values of 0.006 kWh.g
after 6 h of treatment. This contribution highlights the use of layered Ti
O
electrodes as a promising strategy for intensifying EO processes, pointing to a trade-off between the accessibility to the internal electrode structure and the volumetric electrode surface area to enhance the contact between the target molecules and the hydroxyl radicals physisorbed on the electrode surface, while minimizing simultaneously the energy requirements.
Yanjing Guo,
Yuping Lu,
Vasilij Goltsev,
Reto Jörg Strasser,
Hazem M Kalaji,
He Wang,
Xiaoxiong Wang,
Shiguo Chen,
Sheng Qiang
PMID: 32906020
DOI:
10.1016/j.plaphy.2020.08.044
Abstract
In this study, the comparative effect of TeA, DCMU, bentazone, DBMIB and MV on prompt fluorescence and the MR
signal was simultaneously analyzed to provide an insight into how to elucidate their precise influence on Ageratina adenophora photosystems. The herbicides that interrupt electron transport beyond Q
, such as TeA, DCMU and bentazone, mainly increased the J-step level of fluorescence rise kinetics as a result of accumulation of Q
, but showed differences in detail. The IP phase disappeared in the presence of DCMU and bentazone with a significant increase in F
value. TeA treatment retained the IP phase with lowering F
. As an inhibitor of plastoquinone re-oxidation, DBMIB increased the I-step (IP phase almost unnoticable) without changing F
and F
values. MV blocking PSI electron transfer through intercepting electrons from the FeS clusters suppressed the IP phase by decreasing the P level. Considering the W
kinetics, TeA and DBMIB also affected PSI activity. After DCMU and MV treatment, the major change in the MR
kinetics was the loss of the slow phase due to the complete prevention of electron movement from PSII to re-reduce PC
and P
. TeA, bentazone and DBMIB clearly suppressed the MR
slow phase and decreased the re-reduction rate of PC
and P
(V
), significantly. However, there were still parts of electrons being donated to PC
and P
, showing a smaller slow phase and PC
and P
re-reduction rate. Additionally, TeA and DBMIB also somewhat declined the fast phase and PC and P
oxidation rate (V
).
Tadeusz Paszko,
Joanna Matysiak,
Daniel Kamiński,
Sylwia Pasieczna-Patkowska,
Miłosz Huber,
Beata Król
PMID: 33264340
DOI:
10.1371/journal.pone.0242980
Abstract
The current laboratory adsorption study aimed at determination of the values of adsorption distribution coefficient (Kd) of bentazone in the profiles of Arenosols, Luvisols, and Cambisols, which are the most common arable mineral soils in Poland. The study attempted to identify the soil components that bind bentazone and the principal adsorption mechanisms of this compound as well as create a model capable of predicting its adsorption in soils. The Kd values determined in batch experiments after 24 h of shaking were very low, and ranged from 0.05 to 0.30 mL/g for the Ap horizon and 0 to 0.07 mL/g for subsoils. The results indicated that the anionic form of bentazone was adsorbed on organic matter, while in acidic soils the neutral form of bentazone was adsorbed on organic matter and sand. The detailed analyses of mineralogical composition revealed that the principal mineral that was responsible for the adsorption of bentazone was quartz, which content was strongly positively correlated with the sand fraction. In soils with pH < 5 and an organic carbon content of < 0.35%, quartz exhibited much greater affinity for the neutral bentazone form than organic matter. Fourier transform infrared photoacoustic spectroscopy analyses supported by computational methods have shown the most probable mechanisms behind the adsorption of bentazone on quartz. The created model, assuming the adsorption of bentazone on organic matter and on sand and using the spectrophotometrically determined dissociation constant of bentazone, very well explained the Kd variance in the 81 examined soils, while correctly predicting the adsorption based on soil properties described in the published data.
Marija V Pergal,
Igor D Kodranov,
Miodrag M Pergal,
Viacheslav V Avdin,
Dragan D Manojlović
PMID: 32880524
DOI:
10.1080/03601234.2020.1816091
Abstract
Bentazone degradation efficiency and mineralization in water solutions using chlorine dioxide treatment were evaluated. Double distilled water and a river water sample spiked with bentazone were studied and compared after chlorine dioxide treatment. Degradation efficiency was determined using high-performance liquid chromatography (HPLC).
toxicity testing and total organic carbon (TOC) analysis were used to ascertain the toxicity of the degraded solutions and mineralization degree. Bentazone degradation products were identified using gas chromatography with a triple quadrupole mass detector (GC-MS-MS). A simple mechanistic scheme for oxidative degradation of bentazone was proposed based on the degradation products that were identified. Decrease in
mortality, high degradation efficiency and partial bentazone mineralization were achieved by waters containing bentazone degradation products, which indicate the formation of less toxic compounds than the parent bentazone and effective removal of bentazone from the waters. Bentazone degraded into four main degradation products. Humic acid from Sava River water influenced bentazone degradation, resulting in a lower degradation efficiency in this matrix (about 10% lower than in distilled water). Chlorine dioxide treatment of water to degrade bentazone is efficient and offers a novel approach in the development of new technology for removal of this herbicide from contaminated water.
Yanjian Wan,
Tri Manh Tran,
Vinh Thi Nguyen,
Aizhen Wang,
Jiawei Wang,
Kurunthachalam Kannan
PMID: 32841807
DOI:
10.1016/j.scitotenv.2020.141507
Abstract
Studies on the occurrence of emerging pesticides in surface and drinking water in Vietnam are limited. In this study, lake water (n = 7), river water (n = 1), tap water (n = 46), and bottled water (n = 3) collected from Hanoi and other four provinces in northern Vietnam were analyzed for selected pesticides (including insecticides such as neonicotinoids, fipronil, and chlorpyrifos; fungicide carbendazim; herbicides such as atrazine, terbuthylazine, simazine, 2,4-dichlorophenoxyacetic acid, 2-methyl-4-chlorophenoxyacetic acid, and bentazon) and some of their degradates by liquid chromatography-tandem mass spectrometry. Carbendazim (median: 86.7 ng/L) and triazines (49.3 ng/L) were the major pesticides found in lake water samples, followed by neonicotinoids and their degradation products (15.1 ng/L), chlorpyrifos and its degradate (13.4 ng/L), fipronil and its degradates (3.76 ng/L), chlorophenoxy acid herbicides (2.10 ng/L), and bentazon (0.62 ng/L). Triazines (164 ng/L) were the major pesticides in river water. Higher concentrations (median: 39.3 ng/L; range: 1.20-127) of selected pesticides were found in tap water from Hanoi than those from four other provinces studied (5.49 ng/L; 4.73-66.8 ng/L). Bottled water samples collected from Hanoi contained lower concentrations of pesticide residues (median: 3.54 ng/L, range: 2.18-8.09) than those of tap water samples. The calculated risks from pesticide exposure through ingestion of tap water by the general populations were low. However, fipronil concentrations in lake water exceeded the benchmark value recommended for freshwater in the United States or the Netherlands. Degradation of acetamiprid into desmethyl-acetamiprid was found in lake water.
Shin Kato,
Yuko Yokota,
Rintaro Suzuki,
Yukiko Fujisawa,
Takashi Sayama,
Akito Kaga,
Toyoaki Anai,
Kunihiko Komatsu,
Nobuhiko Oki,
Akio Kikuchi,
Masao Ishimoto
PMID: 32200415
DOI:
10.1007/s00122-020-03580-6
Abstract
A frame shift invoked by a single-base deletion in the gene encoding a cytochrome P450 hydroxylase, CYP81E22, causes the loss of bentazon detoxification function in soybean. Bentazon is an effective herbicide in soybean cultivation applied at post-emergence stages for control of several broadleaf weeds. However, some soybean cultivars are highly sensitive to bentazon and are killed upon application. In this study, the gene related to the high sensitivity of soybean cultivars to bentazon was mapped to chromosome 16, and its location was narrowed down to a 257-kb region where three cytochrome P450 genes were located. In these genes, a single-base deletion of cytosine was detected in the coding region of Glyma.16G149300, CYP81E22, at + 1465 bp downstream from the translation start codon, leading to a frame shift in the open reading frame and creating a premature stop codon. This stop codon resulted in the loss of more than half of the P450, and consequently, the remaining molecule failed to form a functioning protein. This single-base deletion was common among the highly sensitive cultivars screened from the soybean mini-core collection and other previously reported highly sensitive cultivars. Furthermore, we screened plant lines from the targeting-induced local lesions in genomes library of the soybean cultivar Enrei based on a modelled 3D structure of CYP81E22. The lines with mutations in Glyma.16G149300 were highly sensitive to bentazon, which provides strong evidence that Glyma.16G149300 is the gene responsible for high sensitivity to bentazon.
Luca Carena,
Silvia Comis,
Davide Vione
PMID: 32841874
DOI:
10.1016/j.chemosphere.2020.127921
Abstract
This work shows the potential of using photochemical modelling to assess the river-water ability to photodegrade agrochemicals on a geographic and temporal scale. The case of flowing water requires different data treatment compared to more stationary water bodies (e.g., lakes), but it could allow for the identification of particularly vulnerable environments. Five pesticides were considered here, and the photodegradation rate followed the order bentazon > isoproturon > dimethomorph ∼ chlortoluron > atrazine. The modelled photodegradation kinetics was particularly fast in the river Po, which receives significant input of agricultural nitrate from groundwater and features higher steady-state [
OH] than most other rivers in the region. The fact that the Po eventually collects all river waters in Piedmont is positive, from the point of view of comprehensive photodegradation of pesticides. However, this paradoxical situation of agricultural pollution (nitrate) helping fight pollution from the same source (pesticides) has two important limitations: (i) when compared to the parent compounds, some intermediates deriving from
OH reactions are either more harmful (N-formyl derivatives of phenylureas), or about as harmful (desethyl atrazine); (ii) banned atrazine is no longer sprayed over fields during the plant growth season, but it reaches surface waters from legacy groundwater inputs. The latter are operational also during winter, when photochemistry is least active. Therefore, photochemistry might not ensure considerable attenuation of atrazine during wintertime. Overall, bentazon would be the safest among the studied pesticides because of fast degradation by direct photolysis, and of low ecotoxicological impact of its phototransformation intermediates.
Mohammad Peydayesh,
Meret Kim Suter,
Sreenath Bolisetty,
Samy Boulos,
Stephan Handschin,
Laura Nyström,
Raffaele Mezzenga
PMID: 32026524
DOI:
10.1002/adma.201907932
Abstract
Water contamination by organic pollutants is ubiquitous and hence a global concern due to detrimental effects on the environment and human health. Here, it is demonstrated that amyloid fibrils aerogels are ideal adsorbers for removing organic pollutants from water. To this end, amyloid fibrils prepared from β-lactoglobulin, the major constituent of milk whey protein, are used as building blocks for the fabrication of the aerogels. The adsorption of Bentazone, Bisphenol A, and Ibuprofen, as model pollutants, is evaluated under quasi-static conditions, without use of energy or pressure. Through adsorption by amyloid fibrils aerogel, excellent removal efficiencies of 92%, 78%, and 98% are demonstrated for Bentazone, Bisphenol A, and Ibuprofen, respectively. Furthermore, the maximum adsorption capacity of amyloid fibrils aerogel for Bentazone, Bisphenol A, and Ibuprofen is 54.2, 50.6, and 69.6 mg g
, respectively. To shed light on the adsorption equilibrium process, adsorption isotherms, binding constants, saturation limits, and the effect of pH are evaluated. Finally, the regeneration of the aerogel over three consecutive cycles is studied, exhibiting high reusability with no significant changes in its removal performance. These results point at amyloid fibrils aerogels as a sustainable, efficient, and inexpensive technology for alleviating the ubiquitous water contamination by organic pollutants.